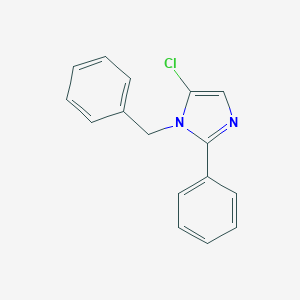
(E)-1-(2H-1,3-BENZODIOXOL-5-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(2H-1,3-BENZODIOXOL-5-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE is a compound that has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a unique structure that combines a benzo[1,3]dioxole moiety with a triazole ring, making it a versatile scaffold for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2H-1,3-BENZODIOXOL-5-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE typically involves a multi-step process. One common method includes the following steps:
Formation of the benzo[1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the triazole ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne.
Coupling of the two moieties: The final step involves the coupling of the benzo[1,3]dioxole moiety with the triazole ring using a suitable linker, such as a methylene group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, such as palladium, and specific reaction conditions, such as temperature and pressure control, to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-(2H-1,3-BENZODIOXOL-5-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions can vary, but typically involve the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzo[1,3]dioxol-5-ylmethylene-[1,2,4]triazol-4-yl-oxide, while reduction may produce benzo[1,3]dioxol-5-ylmethylene-[1,2,4]triazol-4-yl-amine derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological assays, particularly in the inhibition of certain enzymes.
Medicine: Research has indicated potential anticancer properties, making it a candidate for drug development.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers.
Mécanisme D'action
The mechanism of action of (E)-1-(2H-1,3-BENZODIOXOL-5-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity and thereby exerting its therapeutic effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[1,3]dioxol-5-yl-indoles: These compounds share the benzo[1,3]dioxole moiety and have shown similar biological activities.
Triazole-based compounds: Compounds with a triazole ring have been widely studied for their medicinal properties.
Uniqueness
(E)-1-(2H-1,3-BENZODIOXOL-5-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE is unique due to its combination of the benzo[1,3]dioxole and triazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile scaffold for drug development and other applications.
Propriétés
Numéro CAS |
35546-62-4 |
|---|---|
Formule moléculaire |
C10H8N4O2 |
Poids moléculaire |
216.2 g/mol |
Nom IUPAC |
(E)-1-(1,3-benzodioxol-5-yl)-N-(1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C10H8N4O2/c1-2-9-10(16-7-15-9)3-8(1)4-13-14-5-11-12-6-14/h1-6H,7H2/b13-4+ |
Clé InChI |
JWJCLWJMCDPESU-YIXHJXPBSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=NN3C=NN=C3 |
SMILES isomérique |
C1OC2=C(O1)C=C(C=C2)/C=N/N3C=NN=C3 |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C=NN3C=NN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




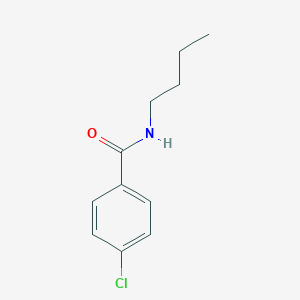
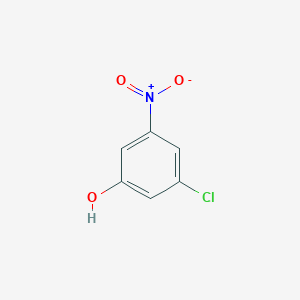
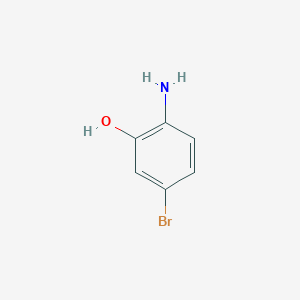

![3-Amino-7-hydroxybenzo[e][1,2,4]triazine 1-oxide](/img/structure/B182755.png)
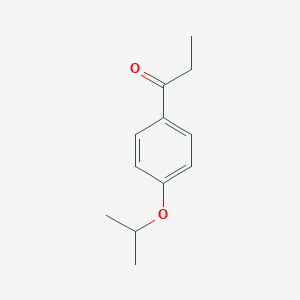
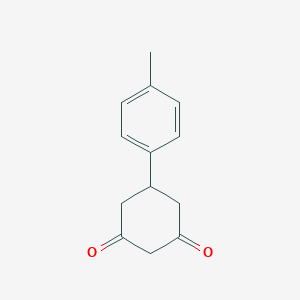
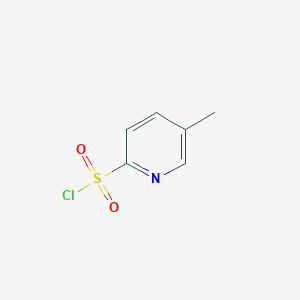
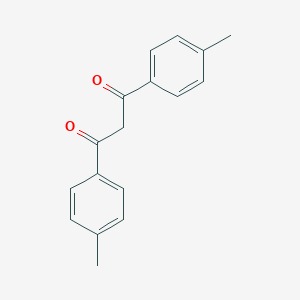
![Ethyl 2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B182761.png)
![2-(3-Phenyl-thioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester](/img/structure/B182762.png)
